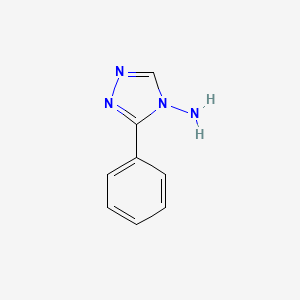

3-phenyl-4H-1,2,4-triazol-4-amine

Descripción general

Descripción

“3-phenyl-4H-1,2,4-triazol-4-amine” is a compound with the CAS Number: 38345-23-2 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 3-phenyl-4H-1,2,4-triazol-4-ylamine .

Synthesis Analysis

A series of 4,5-bis (substituted phenyl)-4H-1,2,4-triazol-3-amine compounds was designed, synthesized, and evaluated to determine their potential as anti-lung cancer agents . The synthesis of these compounds involved a cyclization reaction . Commercially available (tert-butoxycarbonyl)-L-phenylalanine was treated as the primary starting material to produce all derivatives using well-established methods .

Molecular Structure Analysis

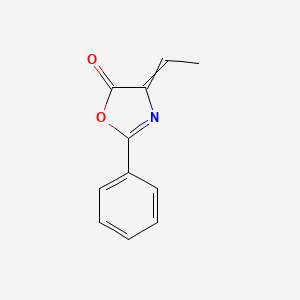

The structure of “3-phenyl-4H-1,2,4-triazol-4-amine” was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data . The C13 on the coumarin ketone formed an intramolecular hydrogen bond with O11 on the benzopyran ring, connecting with surrounding atoms to form a stable six-membered ring .

Chemical Reactions Analysis

The reaction mechanism for the benzaldehyde and 4-amine-4H-1,2,4-triazole has been investigated at the DFT (B3LYP)/6-31+G (d) computational level . Three transition states (TS) have been identified. The TS1 corresponds to hydrogen transfer from the NH2 group to the C = O bond and nucleophillic .

Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 99-100 . It has a molecular weight of 160.18 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The 1,2,4-triazole core, which is present in “3-phenyl-4H-1,2,4-triazol-4-amine”, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy . These include antifungal agents like itraconazole, posaconazole, and voriconazole, antiviral agent ribavirin, antimigraine agent rizatriptan, anxiolytic agent alprazolam, antidepressant trazodone, and antitumoral agents letrozole and anastrozole .

Antimicrobial Activities

Compounds containing the 1,2,4-triazole nucleus, such as “3-phenyl-4H-1,2,4-triazol-4-amine”, have shown good antimicrobial activities . For instance, compounds 13 and 14, which include a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage, have demonstrated good antimicrobial activities against test microorganisms .

Antifungal Applications

The 1,2,4-triazole core is a major component of azole-based drugs, which are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index . Conazoles, a major class of azole-based drugs such as Itraconazole, Fluconazole, Voriconazole, and Ravuconazole, are used for the treatment of local and systemic fungal infections .

Synthesis of New Scaffolds

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . The synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole has been highlighted, stimulating further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds .

Anticancer Activities

1,2,4-Triazoles have attracted remarkable attention due to their widespread potential pharmaceutical activity, including anticancer activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Agrochemical Applications

1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They are extensively observed in nature and metabolic systems which are vital for living creatures .

Mecanismo De Acción

Target of Action

It’s known that derivatives of 1,2,4-triazole have a wide range of biological activity . They usually possess pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Mode of Action

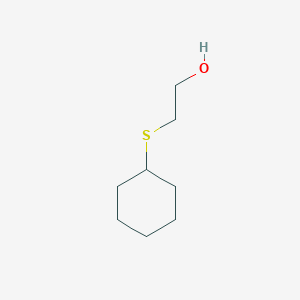

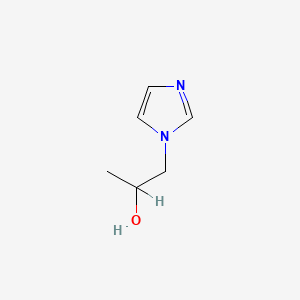

The mode of action of 3-phenyl-4H-1,2,4-triazol-4-amine involves several processes. The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Pharmacokinetics

It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles .

Result of Action

It’s known that derivatives of 1,2,4-triazole have a wide range of biological activity .

Action Environment

It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

Safety and Hazards

Direcciones Futuras

The potential application of compound BCTA as a drug should be further examined . Triazole compounds are currently being studied for their potential multi-target pharmacological activities . The discovery of novel anti-cancer agents with highly effective modes of action against tumors is an important and challenging task .

Propiedades

IUPAC Name |

3-phenyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-6-10-11-8(12)7-4-2-1-3-5-7/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJJKDFCKNSIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CN2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427855 | |

| Record name | 3-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-4H-1,2,4-triazol-4-amine | |

CAS RN |

38345-23-2 | |

| Record name | 3-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2,6-diol](/img/structure/B3052021.png)

![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)